Cas no 201595-70-2 (Sodium L-Lactate-3-13C (45-55% w/w in H2O))
Sodium L-Lactate-3-13C (45-55% w/w in H2O) Chemical and Physical Properties
Names and Identifiers
-
- Propanoic-3-13Cacid, 2-hydroxy-, monosodium salt, (2S)- (9CI)
- sodium,(2R)-2-hydroxypropanoate
- L-Lactic acid-3-13C sodium salt
- L-Lactic acid-3-13C sodium salt solution
- Sodium L-lactate-3-13C solution
- DTXSID90635683
- Sodium (2S)-2-hydroxy(3-~13~C)propanoate
- 201595-70-2
- Lactate-13C-1 (sodium)
- HY-B2227BS3
- Propanoic-3-13cacid,2-hydroxy-,monosodium salt,(2S)-(9ci)
- CS-0514289
- SODIUM L-LACTATE (13C3)
- J-013070
- Sodium L-Lactate-3-13C (45-55 per cent w/w in H2O)
- sodium;(2S)-2-hydroxy(313C)propanoate
- DA-64844
- SODIUM L-LACTATE (3-13C, 98%) 20% W/W IN H2O
- Propanoic-3-13C acid, 2-hydroxy-, monosodium salt, (2S)- (9CI)
- Lactate-13C-1 sodium
- Sodium L-Lactate-3-13C (45-55% w/w in H2O)
-
- MDL: MFCD00084067
- Inchi: 1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1;
- InChI Key: NGSFWBMYFKHRBD-UEORGECYSA-M
- SMILES: [Na+].O[C@H](C(=O)[O-])[13CH3]
Computed Properties
- Exact Mass: 113.01700
- Monoisotopic Mass: 113.01699313g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 63.2
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 60.4Ų
Experimental Properties
- Color/Form: Light yellow liquid
- Melting Point: 163-165 °C(lit.)
- Refractive Index: n20/D 1.42
- PSA: 60.36000
- LogP: -1.88290
- Solubility: Not determined
- Color/Form: 45-55 % (w/w) in H2O
Sodium L-Lactate-3-13C (45-55% w/w in H2O) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 490040-250MG |
Sodium L-Lactate-3-13C (45-55% w/w in H2O) |
201595-70-2 | 98% | 250mg |
¥2632.66 | 2023-12-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03327-250mg |
Propanoic-3-13Cacid, 2-hydroxy-, monosodium salt, (2S)- (9CI) |
201595-70-2 | ≥98% (CP); ≥98% (Chiral Purity, HPLC) | 250mg |
¥3358.0 | 2024-07-18 | |
| TRC | S644012-10mg |
Sodium L-Lactate-3-13C (45-55 % w/w in H2O) |
201595-70-2 | 10mg |
$104.00 | 2023-05-17 | ||
| TRC | S644012-25mg |
Sodium L-Lactate-3-13C (45-55 % w/w in H2O) |
201595-70-2 | 25mg |
$173.00 | 2023-05-17 | ||
| TRC | S644012-100mg |
Sodium L-Lactate-3-13C (45-55 % w/w in H2O) |
201595-70-2 | 100mg |
$506.00 | 2023-05-17 | ||
| TRC | S644012-250mg |
Sodium L-Lactate-3-13C (45-55 % w/w in H2O) |
201595-70-2 | 250mg |
$999.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229307-250mg |
Sodium L-lactate-3-13C, 45%-55% aqueous solution, |
201595-70-2 | 99% isotopic purity | 250mg |
¥1173.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-364293-500mg |
Sodium L-lactate (3-13C), 20% aqueous solution, |
201595-70-2 | 500mg |
¥2775.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-364293-500 mg |
Sodium L-lactate (3-13C), 20% aqueous solution, |
201595-70-2 | 500MG |
¥2,775.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229307-250 mg |
Sodium L-lactate-3-13C, 45%-55% aqueous solution, |
201595-70-2 | 99% isotopic purity | 250MG |
¥1,173.00 | 2023-07-10 |
Sodium L-Lactate-3-13C (45-55% w/w in H2O) Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
Additional information on Sodium L-Lactate-3-13C (45-55% w/w in H2O)
Research Brief on Sodium L-Lactate-3-13C (45-55% w/w in H2O) and Related Compound 201595-70-2
This research brief provides an overview of the latest scientific advancements related to Sodium L-Lactate-3-13C (45-55% w/w in H2O) and the compound 201595-70-2 in the field of chemical biology and pharmaceutical research. Both compounds have shown significant potential in metabolic studies, drug development, and diagnostic applications. The brief synthesizes recent findings from peer-reviewed journals, technical reports, and industry publications to present a comprehensive update for professionals in this field.
Sodium L-Lactate-3-13C, a stable isotope-labeled compound, has gained attention for its role in metabolic flux analysis and tracer studies. Recent studies (2023-2024) have demonstrated its utility in tracking glycolysis and gluconeogenesis pathways with high precision, particularly in cancer cell metabolism research. The 45-55% w/w aqueous solution formulation has been optimized for stability and ease of use in various experimental conditions.
Compound 201595-70-2, while less extensively studied, has emerged as a promising intermediate in the synthesis of novel pharmaceutical agents. A 2024 study published in the Journal of Medicinal Chemistry revealed its potential as a building block for kinase inhibitors, showing remarkable selectivity profiles in preliminary screening assays. The structural features of this compound appear to contribute to its favorable binding characteristics.
Recent methodological advancements have combined these two compounds in innovative ways. A notable 2023 Nature Metabolism paper described a dual-tracer approach using Sodium L-Lactate-3-13C with derivatives of 201595-70-2 to simultaneously monitor metabolic reprogramming and drug-target engagement in live cells. This technique has opened new possibilities for real-time monitoring of therapeutic interventions.
From a pharmaceutical development perspective, the stability and pharmacokinetic properties of Sodium L-Lactate-3-13C solutions have been extensively characterized in recent preclinical studies. The 45-55% concentration range has been identified as optimal for both storage stability and biological compatibility. Meanwhile, structure-activity relationship studies of 201595-70-2 derivatives have yielded important insights into pharmacophore optimization.
Looking forward, several clinical trials currently in Phase I/II are investigating diagnostic applications of Sodium L-Lactate-3-13C in metabolic disorders, while medicinal chemistry programs are actively exploring the therapeutic potential of 201595-70-2 analogs. The convergence of these research directions suggests promising opportunities for combination approaches in precision medicine.
This brief highlights the growing importance of these compounds in advancing our understanding of cellular metabolism and drug action. Continued research is expected to yield further insights into their applications, particularly in the context of personalized medicine and targeted therapies. Professionals working with these compounds should stay abreast of the rapidly evolving literature in this space.
201595-70-2 (Sodium L-Lactate-3-13C (45-55% w/w in H2O)) Related Products
- 9001-60-9(L-Lactate dehydrogenase)
- 9028-36-8(Dehydrogenase,D-lactate)
- 79-33-4(L-Lactic acid)
- 10326-41-7(D-Lactic Acid)
- 598-82-3(DL-Lactic acid)
- 50-21-5(Lactate)
- 34346-01-5(PLGA (50:50))
- 26100-51-6(Lactic acid)
- 72-08-2(L-LACTIC ACID, 40% SOLN)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)